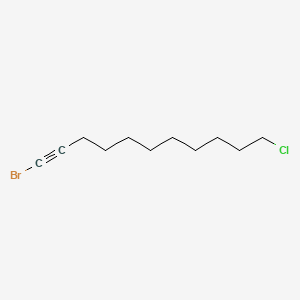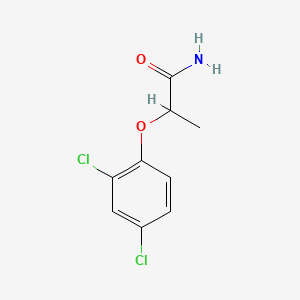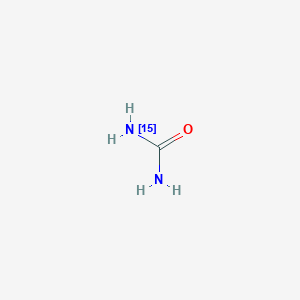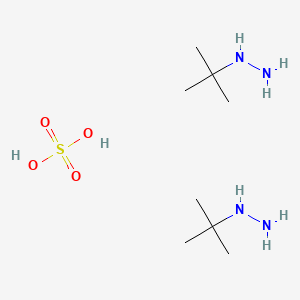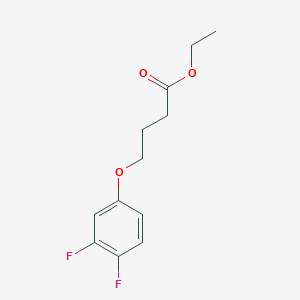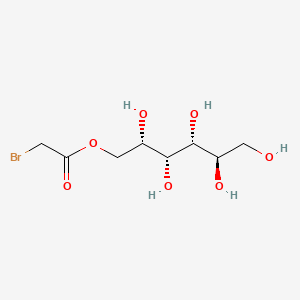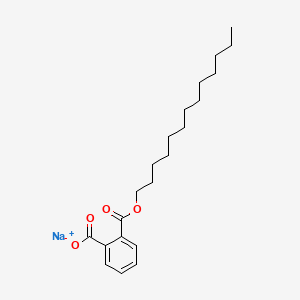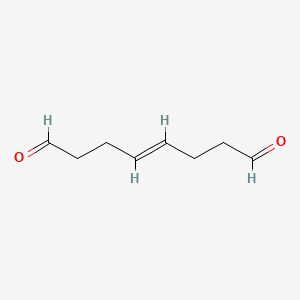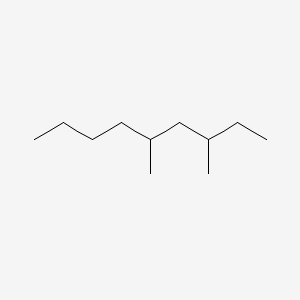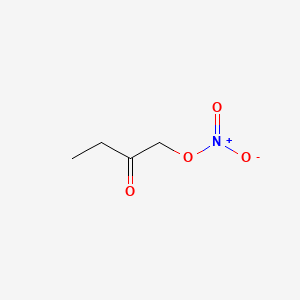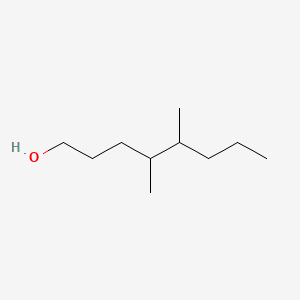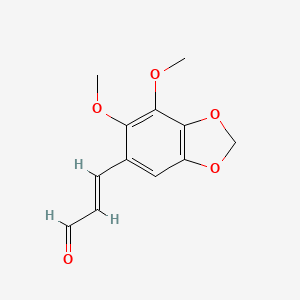
Dillapional
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dillapional is a phenylpropanoid derivative found in the stems of Foeniculum vulgareIt is known for its antimicrobial properties, particularly against Bacillus subtilis, Aspergillus niger, and Cladosporium cladosporioides . The compound has a chemical formula of C12H12O5 and is also referred to as (E)-3-(6,7-dimethoxy-1,3-benzodioxol-5-yl)prop-2-enal .
Méthodes De Préparation
Dillapional can be extracted from the stems of Foeniculum vulgare using column chromatography techniques The extraction process involves the use of solvents such as chloroform to isolate the compound from the plant material
Analyse Des Réactions Chimiques
Dillapional undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring of this compound, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Dillapional has several scientific research applications:
Chemistry: It is used as a model compound in studies of phenylpropanoid derivatives and their chemical behavior.
Biology: This compound’s antimicrobial properties make it a subject of interest in microbiological studies, particularly in combating bacterial and fungal infections
Mécanisme D'action
Dillapional exerts its antimicrobial effects by disrupting the cell membranes of bacteria and fungi, leading to cell lysis and death. It also inhibits the activity of certain detoxification enzymes, such as CYP1A2, which plays a role in the metabolism of various compounds . The molecular targets and pathways involved in this compound’s action are still under investigation, but its ability to inhibit key enzymes and cross the blood-brain barrier are significant factors .
Comparaison Avec Des Composés Similaires
Dillapional is similar to other phenylpropanoid derivatives such as dillapiol, scopoletin, and bergapten. this compound is unique in its strong antimicrobial activity against specific strains of bacteria and fungi . Unlike dillapiol, which shows marginal antimicrobial activity, this compound is more potent and effective . Scopoletin, another compound isolated from Foeniculum vulgare, also exhibits antimicrobial properties but to a lesser extent compared to this compound .
Similar Compounds
- Dillapiol
- Scopoletin
- Bergapten
- Imperatorin
- Psolaren
This compound’s unique combination of strong antimicrobial activity and ability to cross the blood-brain barrier sets it apart from these similar compounds .
Propriétés
Numéro CAS |
38971-74-3 |
|---|---|
Formule moléculaire |
C12H12O5 |
Poids moléculaire |
236.22 g/mol |
Nom IUPAC |
(E)-3-(6,7-dimethoxy-1,3-benzodioxol-5-yl)prop-2-enal |
InChI |
InChI=1S/C12H12O5/c1-14-10-8(4-3-5-13)6-9-11(12(10)15-2)17-7-16-9/h3-6H,7H2,1-2H3/b4-3+ |
Clé InChI |
UQBPCDWQJZVCPU-ONEGZZNKSA-N |
SMILES isomérique |
COC1=C(C2=C(C=C1/C=C/C=O)OCO2)OC |
SMILES canonique |
COC1=C(C2=C(C=C1C=CC=O)OCO2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


